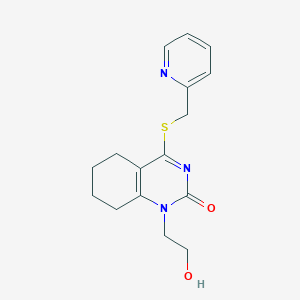

1-(2-hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Description

1-(2-Hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a tetrahydroquinazolinone derivative characterized by a bicyclic core fused with a pyridine ring and functionalized with a 2-hydroxyethyl group at position 1 and a pyridin-2-ylmethylthio moiety at position 3.

Properties

IUPAC Name |

1-(2-hydroxyethyl)-4-(pyridin-2-ylmethylsulfanyl)-5,6,7,8-tetrahydroquinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c20-10-9-19-14-7-2-1-6-13(14)15(18-16(19)21)22-11-12-5-3-4-8-17-12/h3-5,8,20H,1-2,6-7,9-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAPAJARKHTFFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves a multi-step process:

Initial Formation: : The quinazolinone core is first synthesized through a cyclization reaction.

Addition of the Thio Group: : Introduction of the pyridin-2-ylmethyl thio group via a substitution reaction.

Hydroxyethyl Group: : The hydroxyethyl group is attached in the final step under specific reaction conditions, ensuring the functional integrity of the compound.

Industrial Production Methods: Industrial production scales up these laboratory synthesis techniques using batch reactors under controlled temperature and pressure. Catalysts and solvents are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyethyl group (-CH2CH2OH) undergoes oxidation under controlled conditions:

-

Ketone Formation : Treatment with potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media oxidizes the primary alcohol to a ketone (-CO-).

-

Thioether Oxidation : The thioether (-S-CH2-pyridin-2-yl) is susceptible to oxidation with hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA), yielding sulfoxides or sulfones depending on reaction stoichiometry .

Table 1: Oxidation Reactions and Outcomes

Reduction Reactions

The tetrahydroquinazolinone core and substituents participate in reduction pathways:

-

Core Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the tetrahydroquinazolinone’s carbonyl group to a secondary alcohol, forming a fully saturated quinazoline derivative .

-

Nitrile Reduction : If present in analogues, nitrile groups (-CN) are reduced to primary amines (-CH2NH2) using lithium aluminum hydride (LiAlH4) .

Substitution Reactions

The pyridin-2-ylmethylthio group acts as a nucleophilic site:

-

Thiol Displacement : Reaction with alkyl halides (e.g., methyl iodide) in basic media replaces the thioether sulfur with an alkyl group, forming sulfonium salts .

-

Nucleophilic Aromatic Substitution : Electrophilic agents (e.g., HNO3/H2SO4) target the pyridine ring, yielding nitro derivatives at the meta position relative to the methylthio group .

Functionalization of the Pyridine Ring

The pyridin-2-yl group undergoes electrophilic substitution under harsh conditions:

-

Nitration : Concentrated nitric acid at 100°C introduces nitro groups at the 5-position of the pyridine ring .

-

Halogenation : Bromine (Br2) in acetic acid selectively brominates the pyridine’s 4-position .

Complexation and Coordination Chemistry

The nitrogen atoms in the quinazolinone and pyridine rings enable metal coordination:

-

Pd(II) Complexes : Reacts with PdCl2 in ethanol to form square-planar complexes, characterized by shifts in UV-Vis and NMR spectra .

-

Cu(I)-Catalyzed Coupling : Participates in Ullmann-type couplings with aryl halides under microwave irradiation .

Degradation and Stability

-

Hydrolytic Degradation : The thioether bond cleaves under strong acidic (HCl, 80°C) or basic (NaOH, reflux) conditions, releasing pyridin-2-ylmethanethiol and a hydroxylated quinazolinone.

-

Photodegradation : UV irradiation (254 nm) in methanol induces ring-opening reactions, forming diazepine analogues .

Key Mechanistic Insights

Scientific Research Applications

Based on the search results, here's what is known about the compound "1-(2-hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one":

This compound is a complex organic heterocyclic compound, specifically a quinazolinone, which is known for diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has been referenced in scientific literature and patents, particularly regarding drug development and therapeutic applications. Research has associated it with the modulation of amyloid-beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's disease.

The molecular formula for a similar compound, "1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one", is C16H19N3O2S, with a molecular weight of approximately 290.38 g/mol. Another similar compound, "1-(2-hydroxyethyl)-4-((pyridin-3-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one" also has a molecular formula of C16H19N3O2S and a molecular weight of 317.4 .

The synthesis of "1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one" typically involves multiple steps with careful control of reaction conditions like temperature, solvent choice, and pH to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

This compound's mechanism of action is linked to its interaction with biological targets such as enzymes involved in neurotransmitter synthesis or amyloid-beta modulation. Research suggests it may inhibit specific enzymes or receptors associated with neurodegenerative processes, but further studies are needed to elucidate specific pathways and quantify its efficacy in various biological systems.

Mechanism of Action

1-(2-hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one exerts its effects through interactions with molecular targets such as enzymes, receptors, and DNA. The hydroxyethyl and thio groups facilitate binding to active sites, while the quinazolinone core can participate in hydrogen bonding and π-π stacking interactions. These interactions may influence cellular processes like signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related tetrahydroquinazolinones, focusing on substituent effects, spectroscopic profiles, and molecular properties.

Substituent Variations in the Thioether Group

The pyridin-2-ylmethylthio group in the target compound differentiates it from analogs with other aromatic or aliphatic thioether substituents. Key comparisons include:

Notes:

- The naphthalen-1-ylmethylthio analog (MW 366.5) has higher molecular weight and lipophilicity due to the bulky naphthyl group, which may reduce aqueous solubility relative to the target compound .

- Electron-withdrawing groups (e.g., nitro in 3b) lower electron density on the quinazolinone ring, whereas methoxy (in 4b) and hydroxyethyl groups (target compound) are electron-donating, altering reactivity and spectroscopic profiles .

Functional Group Variations on the Quinazolinone Core

The 2-hydroxyethyl group at position 1 distinguishes the target compound from analogs with alternative N-substituents:

Notes:

- In NMR, the hydroxyethyl group’s CH₂OH protons are expected near δ 3.6–4.0, with exchangeable OH protons at δ 1–5 ppm .

Thione vs. Ketone Derivatives

The target compound’s ketone group (C=O at position 2) contrasts with thione (C=S) analogs:

Notes:

Biological Activity

1-(2-hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one (CAS Number: 941979-00-6) is a novel organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound possesses a complex structure characterized by a tetrahydroquinazolinone core with a hydroxyethyl group and a pyridinylmethylthio substituent. Its molecular formula is C15H17N3O2S, with a molecular weight of 303.4 g/mol. The unique combination of functional groups enables the compound to interact with various biological targets.

Synthesis

The synthesis of 1-(2-hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves several steps:

- Formation of the Tetrahydroquinazolinone Core : This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Pyridinylmethylthio Group : A nucleophilic substitution reaction is employed where pyridinylmethylthiol is reacted with a suitable leaving group.

- Alkylation to Add Hydroxyethyl Group : Ethylene oxide or similar reagents are used for alkylation at a nucleophilic site on the intermediate compound.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity against various pathogens. For instance, derivatives of quinazolinones have shown significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Activity | Reference |

|---|---|---|

| Quinazolinone Derivative A | MIC = 10 µg/mL against S. aureus | |

| Quinazolinone Derivative B | MIC = 15 µg/mL against E. coli |

Antiviral Activity

In studies focusing on antiviral properties, related compounds have demonstrated efficacy against viruses like Hepatitis B Virus (HBV). The mechanism often involves the inhibition of viral replication through interference with viral polymerases.

Anti-cancer Potential

The compound's structural features suggest potential anti-cancer properties. In vitro studies have shown that similar tetrahydroquinazolinones can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 5 | |

| MCF-7 | 8 |

The biological activity of 1-(2-hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for pathogen survival or cancer cell growth.

- Receptor Binding : It could interact with various receptors influencing cellular signaling pathways.

- Modulation of Gene Expression : By affecting transcription factors or other regulatory proteins.

Case Studies

Recent studies have explored the biological activity of similar compounds in clinical settings:

-

Study on Antimicrobial Efficacy :

- Researchers tested a series of tetrahydroquinazolinones against multi-drug resistant bacterial strains and found promising results indicating potential therapeutic applications in treating infections caused by resistant bacteria.

-

Anti-cancer Research :

- A study involving various cancer cell lines demonstrated that compounds structurally related to 1-(2-hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one exhibited significant cytotoxic effects, leading to further investigation into their mechanisms.

Q & A

What are the established synthetic routes for 1-(2-hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one, and how do reaction conditions influence yield?

Level : Basic

Methodological Answer :

The compound can be synthesized via multi-step routes involving:

- Condensation reactions : Reacting thiol-containing intermediates (e.g., pyridin-2-ylmethyl thiol) with halogenated tetrahydroquinazolinone precursors under basic conditions (e.g., KOH/ethanol) .

- Hydrogenation : Reducing intermediates like 4-(pyridin-2-ylmethylthio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one with hydrogen gas in the presence of palladium catalysts to introduce hydroxyethyl groups .

- One-pot synthesis : Optimizing solvent systems (e.g., ethanol/water mixtures) and temperature (reflux at 80–100°C) to improve efficiency .

Yield optimization requires careful control of stoichiometry, solvent polarity, and catalyst loading. For example, excess thiol reagents (1.2–1.5 eq.) improve substitution efficiency, while prolonged reaction times (>12 h) may degrade sensitive functional groups .

What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Level : Basic

Methodological Answer :

- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3200–3500 cm⁻¹) stretches to confirm the hydroxyethyl and tetrahydroquinazolinone moieties .

- NMR : Use - and -NMR to resolve aromatic protons (pyridine ring: δ 7.2–8.5 ppm) and aliphatic protons (tetrahydroquinazolinone: δ 1.0–2.5 ppm). -NMR coupling patterns distinguish thioether linkages (J = 4–6 Hz) .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases like acetonitrile/water (70:30) with 0.1% TFA improve peak resolution .

How can computational methods like DFT predict the compound’s electronic properties and reactivity?

Level : Advanced

Methodological Answer :

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model:

- Electron distribution : HOMO-LUMO gaps indicate redox potential, relevant for antioxidant activity studies .

- Reactive sites : Partial charge analysis identifies nucleophilic centers (e.g., sulfur in thioether) for functionalization .

- Solvent effects : Polarizable Continuum Models (PCM) simulate solvation energies to predict solubility in aqueous or organic media .

Validate computational results with experimental data (e.g., cyclic voltammetry for redox behavior) .

What strategies resolve contradictions in biological activity data across studies?

Level : Advanced

Methodological Answer :

- Dose-response standardization : Use fixed concentrations (e.g., 10–100 µM) and control for solvent effects (DMSO ≤0.1% v/v) to minimize variability .

- Assay validation : Compare results across multiple assays (e.g., DPPH for antioxidant activity vs. FRAP) to confirm mechanism-specific effects .

- Structural analogs : Synthesize derivatives (e.g., replacing pyridine with benzene) to isolate structure-activity relationships (SAR) and identify confounding functional groups .

How can regioselectivity challenges in functionalization be addressed?

Level : Advanced

Methodological Answer :

- Directing groups : Introduce temporary protecting groups (e.g., acetyl on hydroxyethyl) to block undesired substitution sites during thioether formation .

- Catalytic control : Use transition-metal catalysts (e.g., CuI) to favor C–S bond formation at the tetrahydroquinazolinone C4 position over competing sites .

- Kinetic monitoring : Track reaction progress via TLC or in-situ IR to terminate reactions before secondary products form .

What green chemistry approaches improve the sustainability of its synthesis?

Level : Advanced

Methodological Answer :

- Solvent selection : Replace ethanol with cyclopentyl methyl ether (CPME) or water to reduce toxicity and improve recyclability .

- Catalyst recovery : Immobilize palladium on magnetic nanoparticles for easy separation and reuse in hydrogenation steps .

- Waste minimization : Employ flow chemistry to reduce reagent excess and byproduct generation .

How do steric and electronic effects influence its reactivity in cross-coupling reactions?

Level : Advanced

Methodological Answer :

- Steric hindrance : Bulky substituents on the pyridine ring (e.g., 6-methyl) reduce accessibility to the thioether sulfur, lowering Suzuki coupling yields. Mitigate via microwave-assisted heating to enhance kinetic energy .

- Electronic effects : Electron-withdrawing groups (e.g., nitro on tetrahydroquinazolinone) increase electrophilicity at C2, favoring nucleophilic aromatic substitution .

What mechanistic insights explain byproduct formation during synthesis?

Level : Advanced

Methodological Answer :

- Oxidation byproducts : Thioether oxidation to sulfoxide (~5–10% yield) occurs under aerobic conditions. Use inert atmospheres (N) or antioxidants (e.g., BHT) to suppress .

- Ring-opening : Hydrolysis of the tetrahydroquinazolinone ring under acidic conditions (pH < 3) generates quinazolinone fragments. Neutralize reaction mixtures post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.